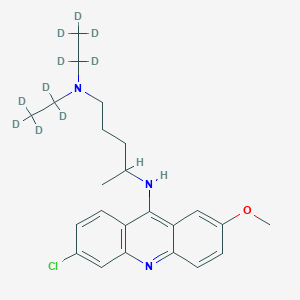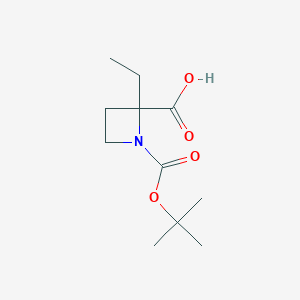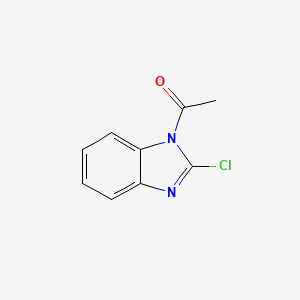![molecular formula C7H6N4 B1500396 Pyrido[3,4-b]pyrazin-7-amine CAS No. 91673-74-4](/img/structure/B1500396.png)
Pyrido[3,4-b]pyrazin-7-amine
説明
Pyrido[3,4-b]pyrazin-7-amine is a nitrogen-containing heterocyclic compound that features a pyridine ring fused to a pyrazine ring
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common synthetic route involves cyclization reactions where precursors containing pyridine and pyrazine moieties are cyclized under specific conditions.
Ring Annulation: Another method is ring annulation, where smaller rings are formed and subsequently fused to create the pyrido[3,4-b]pyrazine core.
Cycloaddition Reactions: Cycloaddition reactions can also be employed to construct the fused ring system.
Direct C-H Arylation: Direct C-H arylation is a modern synthetic approach that allows for the direct functionalization of the pyridine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization and annulation reactions under controlled conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution Reactions: Substitution reactions at different positions on the ring system can lead to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyridine-N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Substituted pyrido[3,4-b]pyrazine derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly in the treatment of various diseases.
Industry: Its unique structural properties make it useful in the development of organic materials and other industrial applications.
作用機序
The mechanism by which Pyrido[3,4-b]pyrazin-7-amine exerts its effects depends on its specific application. In biological contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved can vary based on the specific biological activity being studied.
類似化合物との比較
Pyrido[3,4-b]pyrazin-7-amine is structurally similar to other nitrogen-containing heterocycles such as pyrrolopyrazines and quinolines. its unique fused ring system gives it distinct chemical and biological properties. Some similar compounds include:
Pyrrolopyrazines: These compounds also feature fused pyrrole and pyrazine rings but differ in their substitution patterns and biological activities.
Quinolines: These compounds have a similar fused ring system but with different nitrogen positions, leading to different chemical reactivity and biological properties.
特性
IUPAC Name |
pyrido[3,4-b]pyrazin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-7-3-5-6(4-11-7)10-2-1-9-5/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYHJKILSRMGPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NC(=CC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663625 | |
| Record name | Pyrido[3,4-b]pyrazin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91673-74-4 | |
| Record name | Pyrido[3,4-b]pyrazin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-chloro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B1500339.png)


